2-(3-Bromophenoxy)-6-methylpyrazine
Overview
Description
2-(3-Bromophenoxy)-6-methylpyrazine is an organic compound that belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromophenoxy group attached to the pyrazine ring, along with a methyl group at the 6th position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)-6-methylpyrazine typically involves the reaction of 3-bromophenol with 2,6-dimethylpyrazine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 3-bromophenol reacts with 2,6-dimethylpyrazine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenoxy)-6-methylpyrazine can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine atom in the bromophenoxy group can participate in electrophilic substitution reactions, where it is replaced by other electrophiles.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the bromine atom, leading to the formation of different derivatives.
Oxidation and Reduction: The pyrazine ring can be subjected to oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, iodine) and other electrophiles. The reactions are typically carried out in the presence of a catalyst such as iron(III) chloride (FeCl3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. The reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated derivatives, while nucleophilic substitution can produce various substituted pyrazines. Oxidation and reduction reactions can lead to changes in the oxidation state of the pyrazine ring, resulting in different pyrazine derivatives.
Scientific Research Applications
2-(3-Bromophenoxy)-6-methylpyrazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenoxy)-6-methylpyrazine involves its interaction with specific molecular targets and pathways in biological systems. The bromophenoxy group and the pyrazine ring can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Phenoxy-6-methylpyrazine: Similar to 2-(3-Bromophenoxy)-6-methylpyrazine but lacks the bromine atom, which may result in different chemical reactivity and biological activity.
2-(4-Bromophenoxy)-6-methylpyrazine: Similar structure but with the bromine atom in a different position, potentially leading to variations in its chemical and biological properties.
2-(3-Bromophenoxy)tetrahydro-2H-pyran: Contains a tetrahydropyran ring instead of a pyrazine ring, which may affect its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the bromophenoxy group and the methyl-substituted pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3-bromophenoxy)-6-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-6-13-7-11(14-8)15-10-4-2-3-9(12)5-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQSIIIFPGJDPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640385 | |
Record name | 2-(3-Bromophenoxy)-6-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915707-60-7 | |
Record name | 2-(3-Bromophenoxy)-6-methylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915707-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromophenoxy)-6-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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